molecular formula C9H8N2O B8667702 Cinnolin-4-ylmethanol

Cinnolin-4-ylmethanol

Cat. No. B8667702
M. Wt: 160.17 g/mol
InChI Key: XATQUSHJEVFFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108964B2

Procedure details

510 mg of a mixture of (cinnolin-4-yl)-methanol and (1,4-dihydro-cinnolin-4-yl)-methanol (see Ex. XXVII) are added to 830 mg of 3-methyl-7-(3-methyl-2-buten-1-yl)-8-chloro-xanthine and 1.25 g of triphenylphosphine in 25 ml of tetrahydrofuran. The reaction mixture is combined with 0.92 ml diethyl azodicarboxylate and stirred overnight at ambient temperature. Then it is evaporated down and chromatographed through a silica gel column with ethyl acetate/petroleum ether (7:3 to 0:1) as eluant. A mixture of cinnoline and 1,4-dihydro-cinnoline compound is obtained.
[Compound]
Name
mixture
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(1,4-dihydro-cinnolin-4-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-7-(3-methyl-2-buten-1-yl)-8-chloro-xanthine
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
0.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](CO)=[CH:3][N:2]=1.N1C2C(=CC=CC=2)C(CO)C=N1.CN1C2N=C(Cl)N(CC=C(C)C)C=2C(=O)NC1=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]=[N:2]1

Inputs

Step One
Name
mixture
Quantity
510 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC=C(C2=CC=CC=C12)CO
Name
(1,4-dihydro-cinnolin-4-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC(C2=CC=CC=C12)CO
Name
3-methyl-7-(3-methyl-2-buten-1-yl)-8-chloro-xanthine
Quantity
830 mg
Type
reactant
Smiles
CN1C(NC(C=2N(C(=NC12)Cl)CC=C(C)C)=O)=O
Name
Quantity
1.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethyl azodicarboxylate
Quantity
0.92 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then it is evaporated down
CUSTOM
Type
CUSTOM
Details
chromatographed through a silica gel column with ethyl acetate/petroleum ether (7:3 to 0:1) as eluant
ADDITION
Type
ADDITION
Details
A mixture of cinnoline

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1N=CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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